molecular formula C17H10BrClN6O2 B10969549 2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10969549
M. Wt: 445.7 g/mol
InChI Key: WUGNMWMXLLXKDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo-triazolo-pyrimidines, characterized by their unique fused ring system. Its chemical structure consists of a furyl group attached to a pyrazolo-triazolo-pyrimidine core. The bromo and chloro substituents enhance its reactivity and biological properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furaldehyde with a suitable pyrazole derivative. The reaction typically occurs under mild conditions, yielding the desired product .

Industrial Production:: While no specific industrial-scale production methods are widely reported, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

Common Reagents and Conditions::

Major Products:: The primary product is the titled compound itself, but variations arise from different substitution patterns and functional groups.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Drug Discovery: Its unique scaffold attracts attention for drug development.

    Agrochemicals: Potential use as agrochemicals or crop protection agents.

Mechanism of Action

The compound likely exerts its effects through CDK2 inhibition, disrupting cell cycle progression and promoting apoptosis. Further studies are needed to elucidate its precise molecular targets and pathways.

Properties

Molecular Formula

C17H10BrClN6O2

Molecular Weight

445.7 g/mol

IUPAC Name

4-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H10BrClN6O2/c18-9-1-3-13(12(19)5-9)26-7-10-2-4-14(27-10)16-22-17-11-6-21-23-15(11)20-8-25(17)24-16/h1-6,8H,7H2,(H,21,23)

InChI Key

WUGNMWMXLLXKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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